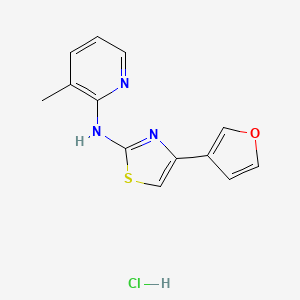

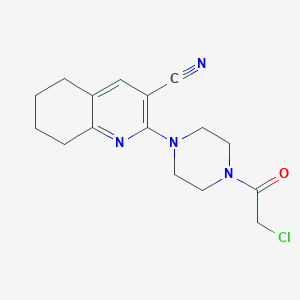

![molecular formula C22H23N3O3 B3012172 N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-(4-(3,5-二甲基-1H-吡唑-1-基)苯基)丙酰胺 CAS No. 2034543-91-2](/img/structure/B3012172.png)

N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-(4-(3,5-二甲基-1H-吡唑-1-基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide" is a chemical entity that features a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural motif is significant in medicinal chemistry due to its presence in various bioactive compounds. The compound is likely to be of interest due to its potential pharmacological properties, which may be inferred from the presence of the dihydrobenzo[b][1,4]dioxin and pyrazole components.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method, as described in the first paper, involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific atmosphere of CO-air at elevated pressures and temperatures. The reaction is noted for its stereoselectivity, favoring the Z isomers, and the configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety is characterized by the presence of a fused dioxin ring, which can significantly influence the compound's electronic and steric properties. The stereochemistry of such compounds is crucial as it can affect their biological activity. The X-ray diffraction analysis mentioned in the synthesis study provides a definitive method for determining the configuration of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the dihydrobenzo[b][1,4]dioxin moiety within the compound can be influenced by the substituents attached to it. In the context of the synthesis of related compounds, the oxidative aminocarbonylation-cyclization reaction is a key transformation that allows the introduction of various functional groups, leading to a diverse array of derivatives. This reaction's stereoselectivity suggests that the dihydrobenzo[b][1,4]dioxin ring system can direct the formation of specific isomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure is known to enhance the binding of compounds to their biological targets, which can lead to improved bioactivity. This is exemplified in the second paper, where the presence of the dihydrobenzo[b][1,4]dioxin moiety in novel pyrazole derivatives contributed to potent B-Raf inhibitory and anti-proliferative activities .

Relevant Case Studies

The second paper presents a case study where novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives were synthesized and evaluated for their inhibitory effects on B-Raf kinase, a target relevant in cancer research. The most potent compound in this series exhibited significant biological activity, comparable to the positive control Erlotinib. This study demonstrates the potential therapeutic applications of compounds containing the dihydrobenzo[b][1,4]dioxin structure and highlights the importance of molecular modifications for enhancing biological activity .

科学研究应用

化学合成和改性

在化学合成领域中,具有类似于 N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-(4-(3,5-二甲基-1H-吡唑-1-基)苯基)丙酰胺结构的化合物已被用作各种具有潜在生物活性的衍生物合成的前体。例如,新的吡唑、异恶唑和苯并二氮杂卓衍生物的合成因其抗菌和抗炎特性而受到探索 (B. V. Kendre, M. G. Landge, S. Bhusare, 2015)。这些合成工作突出了该化合物在产生新分子中的作用,这些分子可作为药物发现中的先导。

生物活性

N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-(4-(3,5-二甲基-1H-吡唑-1-基)苯基)丙酰胺的结构表明其具有潜在的生物活性。含有二氢苯并[d]二噁英和吡唑单元的衍生物已对其 B-Raf 抑制和抗增殖活性进行了评估,一些化合物对特定的癌细胞系显示出有希望的结果 (Yushun Yang 等,2012)。这表明核心结构的修饰可以产生针对靶向癌症治疗的有效抑制剂。

材料科学应用

含有二氢苯并[d]二噁英部分的化合物因其在材料科学中的用途而受到探索,特别是在新型聚合物的合成中。例如,具有苯腈官能团的聚苯并恶嗪单体已被合成并表征其固化行为和热性能,显示出增强的热稳定性 (H. Qi 等,2009)。这证明了该化合物作为构建块的潜力,可以创造出具有理想热性能和机械性能的材料。

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-13-16(2)25(24-15)19-7-3-17(4-8-19)5-10-22(26)23-18-6-9-20-21(14-18)28-12-11-27-20/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODWGMFJFVMZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

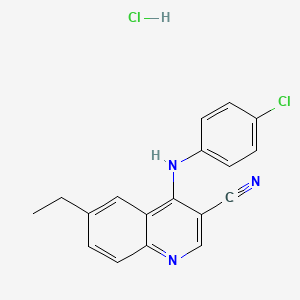

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)

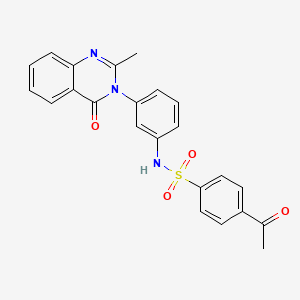

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)

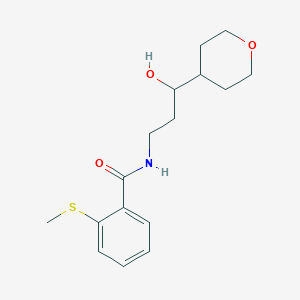

![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)